molecular formula C10H14O2 B8699884 4-Prop-2-ynylcyclohexanecarboxylic acid CAS No. 250682-80-5

4-Prop-2-ynylcyclohexanecarboxylic acid

Cat. No.: B8699884
CAS No.: 250682-80-5
M. Wt: 166.22 g/mol
InChI Key: ZYJXERACFBLAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Prop-2-ynylcyclohexanecarboxylic acid is a cyclohexane derivative substituted at the 4-position with a propargyl (prop-2-ynyl) group and a carboxylic acid functional group. Its IUPAC name reflects the alkyne substituent and cyclohexane backbone.

Properties

CAS No.

250682-80-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-prop-2-ynylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,8-9H,3-7H2,(H,11,12)

InChI Key

ZYJXERACFBLAME-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCC(CC1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

  • The alkyne group in this compound confers unique reactivity (e.g., azide-alkyne cycloaddition), absent in isopropyl or alkenyl analogs .
  • Isopropyl and propyl substituents increase lipophilicity, favoring membrane permeability but reducing solubility in polar solvents .

Ring Structure :

  • Saturated cyclohexane (target compound) adopts chair conformations, minimizing steric hindrance compared to unsaturated cyclohexene derivatives (e.g., 23635-14-5), which exhibit planar geometry and higher reactivity in cycloadditions .
  • Aromatic rings (e.g., pyrimidine or benzene) enhance thermal stability and electronic conjugation, as seen in 1221725-88-7 and 2438-05-3 .

Physicochemical Properties :

  • The alkyne group moderately reduces logP compared to isopropyl analogs due to its polarizable triple bond.
  • Unsaturated analogs (e.g., cyclohexene derivatives) exhibit lower logP values due to reduced hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.